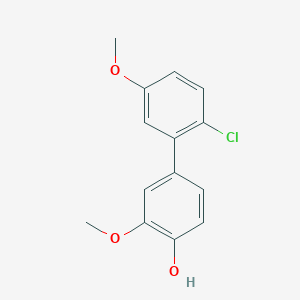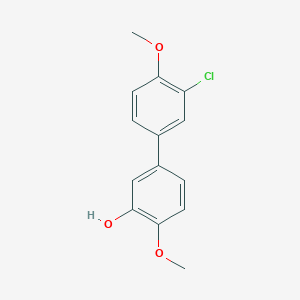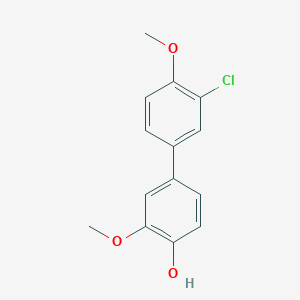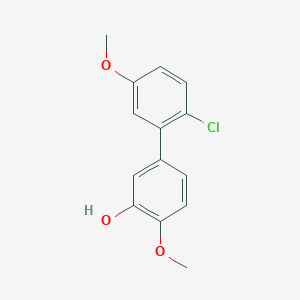
4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95%
Übersicht
Beschreibung
4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, commonly referred to as CMMP, is a phenolic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a white, crystalline solid with a melting point of 135-140°C, and a molecular weight of 214.6 g/mol. CMMP is produced by the reaction of 2-chloro-5-methoxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
CMMP is widely used in scientific research due to its wide range of applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and materials science. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, indolines, and oxazoles. CMMP has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.
Wirkmechanismus
CMMP is a phenolic compound, and its mechanism of action is believed to involve the formation of an intermediate phenolate anion, which is then attacked by the electrophilic species of the reactant. This reaction results in the formation of a phenoxide ion, which can then undergo a variety of different reactions, depending on the reactant. For example, the phenoxide ion can undergo nucleophilic substitution reactions or addition reactions.
Biochemical and Physiological Effects
CMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to have a protective effect against oxidative stress. In addition, CMMP has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMMP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a stable compound, and its reaction with other compounds can be easily controlled and monitored. However, there are some limitations to using CMMP in laboratory experiments. For example, it is not soluble in water, and its reactivity can be affected by the presence of other compounds. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in certain types of reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving CMMP. One potential direction is to explore the potential of CMMP as a drug delivery system, as its reactivity and solubility properties may make it a suitable candidate for this purpose. Additionally, further research could be done to investigate the effects of CMMP on the metabolism of other drugs, as well as its potential as an inhibitor of other enzymes. Finally, more research could be done to investigate the potential of CMMP as an anti-cancer agent, as its anti-inflammatory and anti-oxidant properties may make it a promising candidate for this purpose.
Synthesemethoden
The synthesis of CMMP from the two reactants, 2-chloro-5-methoxyphenol and 2-methoxyphenol, is a simple two-step process. In the first step, the two reactants are mixed together in an acid medium, such as sulfuric acid or hydrochloric acid, and heated to a temperature of 80-90°C. The reaction proceeds for several hours, during which time the two reactants undergo a nucleophilic substitution reaction to form the desired product, CMMP. In the second step, the reaction mixture is cooled and the product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKQRFKKXOOVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685670 | |
| Record name | 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261955-34-3 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′-chloro-3,5′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)



